molecular formula C10H9N3O4S B8494987 6-Nitro-benzothiazol-2-yl-carbamic acid ethyl ester

6-Nitro-benzothiazol-2-yl-carbamic acid ethyl ester

Cat. No. B8494987
M. Wt: 267.26 g/mol
InChI Key: YLZSORUEQQIHOV-UHFFFAOYSA-N
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Patent
US04369324

Procedure details

19 g (0.09 mol) of benzothiazol-2-yl-carbamic acid ethyl ester are nitrated as described in Example 1. The resulting water-moist paste of 6-nitro-benzothiazol-2-yl-carbamic acid ethyl ester is saponified at pH 10 to 12 and the mixture is worked up, as described in Example 1. 9.8 g of 2-amino-6-nitrobenzothiazole of melting point 249° to 252° C. are obtained. The content of isomeric nitro compounds is less than 1%.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)NC1SC2C=CC=CC=2N=1)C.C(OC(=O)[NH:20][C:21]1[S:22][C:23]2[CH:29]=[C:28]([N+:30]([O-:32])=[O:31])[CH:27]=[CH:26][C:24]=2[N:25]=1)C>O>[NH2:20][C:21]1[S:22][C:23]2[CH:29]=[C:28]([N+:30]([O-:32])=[O:31])[CH:27]=[CH:26][C:24]=2[N:25]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(C)OC(NC=1SC2=C(N1)C=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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